Belzutifan

Vue d'ensemble

Description

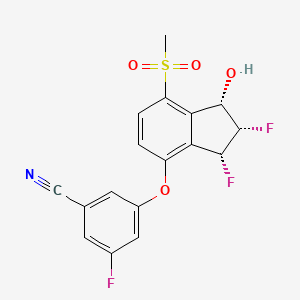

Belzutifan, commercialisé sous le nom de marque Welireg, est un médicament anticancéreux utilisé principalement pour le traitement du carcinome à cellules rénales associé à la maladie de von Hippel-Lindau. Il s'agit d'un inhibiteur du facteur 2 alpha inductible par l'hypoxie (HIF-2α), un facteur de transcription impliqué dans la détection de l'oxygène et la régulation des gènes associés à la croissance et à la survie des tumeurs .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du belzutifan implique plusieurs étapes clés, notamment la bromation, l'hydrogénation et la fluoration. Le processus commence par la bromation d'un composé précurseur, suivie d'une hydrogénation asymétrique pour introduire la chiralité.

Méthodes de production industrielle : La production industrielle du this compound a été optimisée pour améliorer le rendement et réduire l'impact environnemental. La voie commerciale implique une séquence de réactions télescopées, notamment l'ouverture de lactone, la substitution aromatique nucléophile, la chloration et les réactions de Friedel-Crafts. Un processus de bromation photochimique en flux continu a été développé pour augmenter la productivité et assurer la scalabilité .

Analyse Des Réactions Chimiques

Types de réactions : Le belzutifan subit diverses réactions chimiques, notamment :

Oxydation : Oxydation de Kornblum catalysée par le N-oxyde de picoline.

Réduction : Hydrogénation asymétrique utilisant un catalyseur (R,R)-Ru-DPEN.

Substitution : Substitution aromatique nucléophile pour introduire des cycles aromatiques

Réactifs et conditions courantes :

Oxydation : N-oxyde de picoline, lumière LED bleue.

Réduction : Catalyseur (R,R)-Ru-DPEN, acide formique.

Substitution : Substitution aromatique nucléophile utilisant des nucléophiles appropriés

Produits principaux : Le principal produit formé par ces réactions est le this compound lui-même, avec une pureté et un rendement élevés obtenus grâce à des conditions réactionnelles optimisées .

4. Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les inhibiteurs du facteur inductible par l'hypoxie.

Biologie : Étudié pour son rôle dans la régulation des voies de l'hypoxie et des réponses cellulaires aux faibles niveaux d'oxygène.

Médecine : Approuvé pour le traitement du carcinome à cellules rénales associé à la maladie de von Hippel-Lindau, des hémangioblastomes du système nerveux central et des tumeurs neuroendocrines pancréatiques

Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques ciblant les facteurs inductibles par l'hypoxie.

5. Mécanisme d'action

Le this compound exerce ses effets en inhibant le facteur 2 alpha inductible par l'hypoxie (HIF-2α). HIF-2α est un facteur de transcription qui régule les gènes impliqués dans la détection de l'oxygène et l'adaptation cellulaire à l'hypoxie. En se liant à HIF-2α, le this compound empêche son interaction avec HIF-1β, inhibant ainsi la transcription des gènes qui favorisent la croissance et la survie des tumeurs .

Applications De Recherche Scientifique

Belzutifan has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying hypoxia-inducible factor inhibitors.

Biology: Investigated for its role in regulating hypoxia pathways and cellular responses to low oxygen levels.

Medicine: Approved for the treatment of von Hippel-Lindau disease-associated renal cell carcinoma, central nervous system hemangioblastomas, and pancreatic neuroendocrine tumors

Industry: Utilized in the development of new therapeutic agents targeting hypoxia-inducible factors.

Mécanisme D'action

Belzutifan exerts its effects by inhibiting hypoxia-inducible factor 2 alpha (HIF-2α). HIF-2α is a transcription factor that regulates genes involved in oxygen sensing and cellular adaptation to hypoxia. By binding to HIF-2α, this compound prevents its interaction with HIF-1β, thereby inhibiting the transcription of genes that promote tumor growth and survival .

Comparaison Avec Des Composés Similaires

Le belzutifan est unique parmi les inhibiteurs du facteur inductible par l'hypoxie en raison de sa forte spécificité pour HIF-2α. Des composés similaires comprennent :

PT2399 : Un autre inhibiteur de HIF-2α avec une efficacité dans les études précliniques mais limité par le développement de résistance.

Everolimus : Un inhibiteur de kinase utilisé dans le traitement du carcinome à cellules rénales, mais avec un mécanisme d'action différent

La spécificité du this compound pour HIF-2α et son profil pharmacocinétique favorable en font un agent thérapeutique précieux dans le traitement des tumeurs associées à la maladie de von Hippel-Lindau .

Propriétés

IUPAC Name |

3-[[(1S,2S,3R)-2,3-difluoro-1-hydroxy-7-methylsulfonyl-2,3-dihydro-1H-inden-4-yl]oxy]-5-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3NO4S/c1-26(23,24)12-3-2-11(13-14(12)17(22)16(20)15(13)19)25-10-5-8(7-21)4-9(18)6-10/h2-6,15-17,22H,1H3/t15-,16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOMMPXLFBTZENJ-ZACQAIPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C2C(C(C(C2=C(C=C1)OC3=CC(=CC(=C3)C#N)F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C1=C2[C@@H]([C@@H]([C@@H](C2=C(C=C1)OC3=CC(=CC(=C3)C#N)F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201334517 | |

| Record name | Belzutifan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201334517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Belzutifan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15463 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Hypoxia-inducible factor 2α (HIF-2α) is a transcription factor which aids in oxygen sensing by regulating genes that promote adaptation to hypoxia. In healthy patients, when oxygen levels are normal, HIF-2α is broken down via ubiquitin-proteasomal degradation by von-Hippel Lindau (VHL) proteins. In the presence of hypoxia, HIF-2α translocates into cell nuclei and forms a transcriptional complex with hypoxia-inducible factor 1β (HIF-1β) - this complex then induces the expression of downstream genes associated with cellular proliferation and angiogenesis. Patients with von-Hippel Lindau (VHL) disease lack functional VHL proteins, leading to an accumulation of HIF-2α, and this accumulation is what drives the growth of VHL-associated tumors. Belzutifan is an inhibitor of HIF-2α that prevents its complexation with HIF-1β in conditions of hypoxia or impaired VHL protein function, thereby reducing the expression of HIF-2α target genes and slowing/stopping the growth of VHL-associated tumors. | |

| Record name | Belzutifan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15463 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1672668-24-4 | |

| Record name | Belzutifan [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1672668244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Belzutifan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15463 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Belzutifan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201334517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BELZUTIFAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K28NB895L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.